Superior Free Radical Scavenging vs. Naringenin
In a comparative study of flavonoids isolated from Heliotropium taltalense, 7-O-Methyleriodictyol demonstrated the highest antioxidant capacity among the tested compounds. The DPPH assay indicated that 7-O-methyleriodictyol had a lower IC50 value compared to naringenin and 3-O-methylgalangin, signifying a more potent ability to scavenge free radicals [1]. The study attributed this superior activity to the presence of a catechol system in its B ring [1].
| Evidence Dimension | DPPH radical scavenging activity |
|---|---|
| Target Compound Data | Best ability to capture free radicals among flavonoids tested (qualitative rank) |
| Comparator Or Baseline | Naringenin and 3-O-methylgalangin (lower rank) |
| Quantified Difference | Highest antioxidant capacity (relative ranking) |
| Conditions | 1,1-diphenyl-2-picrylhydrazyl (DPPH) bleaching effect in ethanolic solution and SDS micelles |
Why This Matters
For procurement decisions, this data confirms that 7-O-Methyleriodictyol provides superior antioxidant activity compared to the common flavonoid naringenin, justifying its selection for oxidative stress-related research.
- [1] Modak B, Rojas M, Torres R. Chemical Analysis of the Resinous Exudate Isolated from Heliotropium taltalense and Evaluation of the Antioxidant Activity of the Phenolics Components and the Resin in Homogeneous and Heterogeneous Systems. Molecules. 2009, 14(6), 1980-1989. View Source
